

Discovery and development history of Faldaprevir (BI 201335)

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An In-depth Technical Guide to the Discovery and Development of Faldaprevir (BI 201335)

Executive Summary

Faldaprevir, also known as BI 201335, was an investigational second-generation, orally administered, direct-acting antiviral agent for the treatment of chronic hepatitis C virus (HCV) infection. Developed by Boehringer Ingelheim, it functioned as a potent and selective noncovalent competitive inhibitor of the HCV NS3/4A protease, an enzyme crucial for viral replication. Faldaprevir demonstrated robust antiviral activity against multiple HCV genotypes, particularly genotype 1, and progressed through extensive preclinical and clinical development, reaching Phase III trials. It was evaluated in combination with pegylated interferon and ribavirin (PegIFN/RBV) and in interferon-free regimens with other direct-acting antivirals. Despite showing promising efficacy and a generally manageable safety profile, its development was discontinued in 2014 due to the rapidly evolving HCV treatment landscape, which saw the emergence of more effective and convenient all-oral, interferon-free therapies. This guide provides a comprehensive technical overview of Faldaprevir's journey from discovery to its late-stage clinical evaluation.

Discovery and Preclinical Development

The discovery of **Faldaprevir** originated from Boehringer Ingelheim's dedicated virology research program.[1] The development of direct-acting antivirals targeting specific viral enzymes was a paradigm shift from the standard-of-care interferon-based therapies. The HCV



NS3/4A protease, responsible for cleaving the viral polyprotein into functional non-structural proteins, was identified as a prime therapeutic target.[2][3]

Faldaprevir was designed as a peptidomimetic, noncovalent competitive inhibitor of the NS3/4A protease.[4][5] Preclinical evaluations confirmed its potent and selective activity.

In Vitro Antiviral Activity

Faldaprevir demonstrated potent inhibitory activity against the NS3/4A proteases of multiple HCV genotypes and robustly inhibited viral RNA replication in replicon assays. Its activity was particularly high against genotypes 1a and 1b.

Table 1: In Vitro Activity of **Faldaprevir** (BI 201335)

HCV Genotype/Subt ype	Assay Type	Potency Metric	Value (nM)	Reference(s)
Genotype 1a	Enzymatic Inhibition	Kı	2.6	[6],[5]
Genotype 1b	Enzymatic Inhibition	Ki	2.0	[6],[5]
Genotype 1a	Replicon Assay	EC ₅₀	6.5	[4],[5]
Genotype 1b	Replicon Assay	EC ₅₀	3.1	[4],[5]

| Genotypes 2-6 | Enzymatic Inhibition | K_i | 2 - 230 |[6],[5] |

Preclinical Pharmacokinetics and ADME Profile

Faldaprevir was optimized to have a favorable absorption, distribution, metabolism, and excretion (ADME) profile, predicting good pharmacokinetic properties in humans.[6][7] In vitro and animal studies highlighted its high metabolic stability and significant distribution to the liver, the target organ for HCV infection.[5][6][8]

Table 2: Preclinical ADME and Pharmacokinetic Profile of Faldaprevir



Parameter	Species/System	Result	Reference(s)
Caco-2 Permeability	In vitro	Good (8.7 × 10 ⁻⁶ cm/sec)	[8]
Metabolic Stability	Human, Rat, Monkey, Dog Liver Microsomes	High (Predicted Hepatic Clearance <19% of liver blood flow)	[8]
Oral Bioavailability	Rat	29.1%	[8]
Oral Bioavailability	Monkey	25.5%	[8]
Oral Bioavailability	Dog	35.6%	[8]

| Liver to Plasma Ratio | Rat | High (Kp of 42) |[8] |

Experimental Protocols: Key Preclinical Assays

- NS3/4A Protease Inhibition Assay (K_i Determination): The inhibitory activity of **Faldaprevir** was measured using a full-length NS3-NS4A protease enzyme assay. The assay typically involves a fluorogenic substrate that, when cleaved by the protease, releases a fluorescent signal. The reaction is monitored in the presence of varying concentrations of the inhibitor to determine the concentration that inhibits 50% of the enzyme activity (IC₅₀). The inhibition constant (K_i) is then calculated from the IC₅₀ value using the Cheng-Prusoff equation, based on the substrate concentration and its Michaelis-Menten constant (Km).[6]
- HCV Replicon Assay (EC₅₀ Determination): To measure antiviral activity in a cellular context, a replicon system is used. This involves human hepatoma cells (e.g., Huh-7) that contain a subgenomic HCV RNA that self-replicates. These replicons often contain a reporter gene (e.g., luciferase). Cells are treated with various concentrations of Faldaprevir, and the level of HCV RNA replication is quantified by measuring the reporter gene activity or by RT-qPCR. The EC₅₀ is the concentration of the drug that reduces HCV RNA replication by 50%.[5]
- Caco-2 Permeability Assay: This assay uses a human colon adenocarcinoma cell line (Caco-2) that differentiates into a monolayer of polarized enterocytes, mimicking the intestinal barrier. Faldaprevir is added to the apical side, and its appearance on the basolateral side is



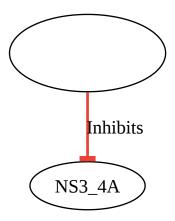
measured over time to determine the apparent permeability coefficient (Papp), predicting its potential for oral absorption.[8]

Faldaprevir Discovery and Preclinical Workflow.

Mechanism of Action

The hepatitis C virus produces a single large polyprotein that must be processed into individual structural and non-structural (NS) proteins to form new, infectious virions.[9] The HCV NS3 protein, a serine protease, forms a stable heterodimer with its cofactor, NS4A. This NS3/4A protease complex is essential for viral replication, as it performs four crucial cleavages of the HCV polyprotein at the NS3/NS4A, NS4A/NS4B, NS4B/NS5A, and NS5A/NS5B junctions.[3]

Faldaprevir acts by directly binding to the active site of the NS3/4A protease. As a noncovalent, competitive inhibitor, it blocks access of the viral polyprotein to the enzyme's catalytic triad, thereby preventing proteolytic cleavage.[4][6] This inhibition halts the viral replication cycle, leading to a rapid decline in HCV RNA levels in infected individuals.



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Mechanism of Action of **Faldaprevir** in the HCV Lifecycle.

Clinical Development

Faldaprevir underwent a comprehensive clinical development program, progressing from Phase I to Phase III. The U.S. Food and Drug Administration (FDA) granted Fast Track designation for its development programs.[1]



Pharmacokinetics in Humans

Phase I studies established the pharmacokinetic profile of **Faldaprevir**. Following single oral doses, plasma concentrations peaked between 2 to 6 hours.[7][10] The half-life in HCV-infected patients was approximately 20 to 30 hours, supporting once-daily (QD) dosing.[10] **Faldaprevir** is a substrate of the CYP3A enzyme and an inhibitor of P-glycoprotein (P-gp), UDP-glucuronosyltransferase-1A1 (UGT1A1), and CYP2C9, indicating a potential for drug-drug interactions.[7][11] Urinary excretion is a negligible route of elimination (~0.1%).[10]

Table 3: Pharmacokinetic Parameters of Faldaprevir in Clinical Studies

Study Population	Dose	T _{max} (Median, hours)	t ₁ / ₂ (hours)	Key Finding	Reference(s
Healthy Male Subjects	4-1200 mg (single dose)	~4	N/A	Assessed safety, tolerability, and PK	[7]
HCV-infected Patients	20-240 mg QD	2 - 6	~20 - 30	Supraproporti onal increase with dose	[10]

| HCV-negative Subjects with Renal Impairment | 480 mg (single dose) | \sim 4 | N/A | Renal impairment did not significantly alter PK |[10] |

Phase II Clinical Trials

Multiple Phase II trials evaluated **Faldaprevir**'s efficacy and safety. The SILEN-C studies assessed **Faldaprevir** in combination with PegIFN/RBV in treatment-naïve genotype 1 patients, demonstrating significantly higher response rates than placebo.[4] The SOUND-C studies explored interferon-free regimens, combining **Faldaprevir** with the NS5B polymerase inhibitor deleobuvir (BI 207127), with or without ribavirin.[12][13] These trials showed high efficacy, particularly in patients with HCV genotype 1b.[12]

Phase III Clinical Trials



The extensive Phase III program for Faldaprevir included the STARTVerso and HCVerso trials.

- STARTVerso Trials: These trials evaluated Faldaprevir (120 mg or 240 mg once daily) plus PegIFN/RBV in various populations, including treatment-naïve, treatment-experienced, and HIV/HCV co-infected patients.[14][15][16] The trials consistently showed high rates of sustained virologic response (SVR), a marker for cure.[14][15]
- HCVerso Trials: This program was designed to evaluate an interferon-free regimen of Faldaprevir, deleobuvir, and ribavirin in treatment-naïve patients with genotype 1b infection.
 [12]

Table 4: Efficacy of Faldaprevir in Key Phase II/III Clinical Trials (SVR Rates)

Trial Name	Patient Population	Treatment Regimen	SVR ₁₂ Rate (%)	Reference(s)
SILEN-C1 (Phase IIb)	Treatment- Naïve (GT-1)	Faldaprevir 240 mg QD + PegIFN/RBV	82-84%	[4]
SOUND-C2 (Phase IIb)	Treatment-Naïve (GT-1b)	Faldaprevir + Deleobuvir + RBV	Up to 85%	[12],[13]
STARTVerso1 (Phase III)	Treatment-Naïve (GT-1)	Faldaprevir 120 mg QD + PegIFN/RBV	79%	[10],[15]
STARTVerso1 (Phase III)	Treatment-Naïve (GT-1)	Faldaprevir 240 mg QD + PegIFN/RBV	79%	[10]
STARTVerso2 (Phase III)	Treatment-Naïve (GT-1)	Faldaprevir 120 mg QD + PegIFN/RBV	73%	[14]
STARTVerso3 (Phase III)	Treatment- Experienced (Relapsers)	Faldaprevir + PegIFN/RBV	70%	[14]



| STARTVerso4 (Phase III) | HIV/HCV Co-infected (GT-1) | **Faldaprevir** + PegIFN/RBV | 74% (SVR₄) |[14] |

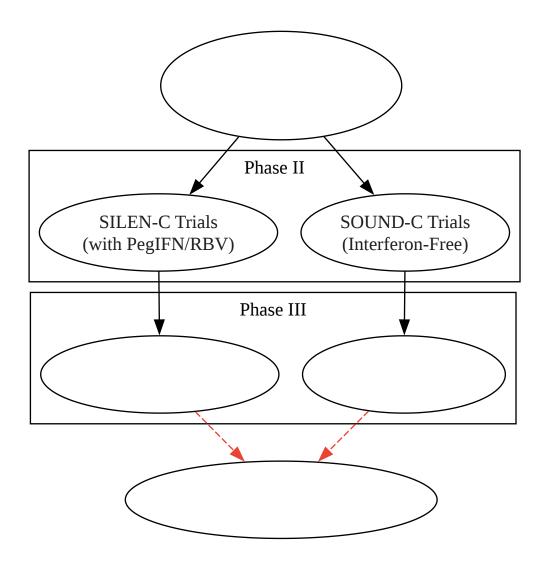
Safety and Tolerability

Across the clinical trial program, **Faldaprevir** was generally well-tolerated. When combined with PegIFN/RBV, the adverse events were generally mild and manageable.[14] Common adverse events included nausea, fatigue, diarrhea, headache, mild rash, and transient, unconjugated hyperbilirubinemia (jaundice).[4][14]

Experimental Protocols: Clinical Trial Design

- STARTVerso1 Trial Methodology: This was a Phase III, randomized, double-blind, placebocontrolled trial in 652 treatment-naïve patients with chronic HCV genotype-1.[15]
 - Randomization: Patients were randomized to one of three arms: Faldaprevir 120 mg QD,
 Faldaprevir 240 mg QD, or placebo, all in combination with PegIFN/RBV.
 - Treatment Duration: Faldaprevir or placebo was given for 12 weeks. The total duration of PegIFN/RBV therapy (24 or 48 weeks) was guided by response-guided therapy criteria, specifically early treatment success (ETS), defined as HCV RNA below the limit of quantification at week 4 and undetectable at week 8.[15]
 - Primary Endpoint: The primary endpoint was sustained virologic response 12 weeks after the end of treatment (SVR₁₂).[15]





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Faldaprevir Clinical Development Pipeline.

Viral Resistance

As with other direct-acting antivirals, treatment with **Faldaprevir** could lead to the selection of resistance-associated variants (RAVs). Virologic breakthrough during monotherapy was common and associated with the emergence of mutations in the NS3 protease region.[17]

- Key Mutations: The predominant RAVs observed were R155K in patients with genotype 1a and D168V in patients with genotype 1b.[4][17]
- Impact on Sensitivity: These mutations conferred a significant reduction in sensitivity to
 Faldaprevir. The D168V mutation generally resulted in a greater loss of sensitivity than the



R155K mutation.[17]

 Clinical Setting: In triple therapy with PegIFN/RBV, rates of virologic breakthrough and the emergence of resistance were substantially lower compared to Faldaprevir monotherapy.
 [17]

Table 5: Key **Faldaprevir** Resistance-Associated Variants

HCV Genotype	Mutation	Fold-Change in Sensitivity (EC50)	Reference(s)
Genotype 1a	R155K	330-fold reduction	[17]

| Genotype 1b | D168V | 1,800-fold reduction |[17] |

Discontinuation of Development

In June 2014, Boehringer Ingelheim announced the discontinuation of the development of **Faldaprevir** and its withdrawal of all regulatory filings.[18] This strategic decision was not based on safety concerns but on the "significantly and rapidly evolved" HCV treatment landscape.[18]

The approval and launch of Gilead Sciences' sofosbuvir (an NS5B polymerase inhibitor) in late 2013, followed by other highly effective, all-oral, interferon-free regimens, had fundamentally changed the standard of care. These new therapies offered shorter treatment durations, higher cure rates across multiple genotypes, and avoided the significant side effects associated with interferon. **Faldaprevir**, which was primarily developed for an interferon-based regimen, was unlikely to be competitive in this new market.

Conclusion

Faldaprevir (BI 201335) represents a well-characterized, second-generation HCV NS3/4A protease inhibitor that showed significant promise in clinical trials. Its development provided valuable insights into direct-acting antiviral therapy, particularly regarding efficacy, resistance pathways, and the potential for interferon-free regimens. While it never reached the market, its journey underscores the remarkable pace of innovation in HCV drug development, where the rapid emergence of superior therapeutic options can quickly render even advanced-stage drug



candidates obsolete. The comprehensive preclinical and clinical data generated for **Faldaprevir** remain a valuable resource for researchers in virology and drug development.

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